N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide
Overview
Description
N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to a chlorophenyl group through a prop-2-enoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride by reacting 4-chlorocinnamic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The prop-2-enoyl chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- N-(4-acetylphenyl)quinoline-3-carboxamide
Uniqueness
N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-18-12-9-16(10-13-18)11-14-21(26)24-19-7-4-8-20(15-19)25-22(27)17-5-2-1-3-6-17/h1-15H,(H,24,26)(H,25,27)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUASONRMWRVFL-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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